molecular formula C13H17ClF3N B1435826 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2059935-66-7

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B1435826
CAS No.: 2059935-66-7
M. Wt: 279.73 g/mol
InChI Key: FBYLFYOGGKAPOJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3N and its molecular weight is 279.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors, which play a vital role in cell signaling. Additionally, it can alter the expression of certain genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby affecting the metabolic pathways they regulate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in drug metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell. The compound’s impact on these pathways underscores its significance in biochemical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding these processes is essential for elucidating the compound’s overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16;/h3-6,11,17H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLFYOGGKAPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)C2=CC=C(C=C2)C(F)(F)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Reactant of Route 4
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Reactant of Route 5
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Reactant of Route 6
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.